molecular formula C₂₁H₂₅ClN₂O₇ B1146742 (S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine (2R,3R)-2,3-dihydroxysuccinate CAS No. 210095-58-2

(S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine (2R,3R)-2,3-dihydroxysuccinate

Katalognummer B1146742
CAS-Nummer: 210095-58-2
Molekulargewicht: 452.89
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound represents a class of chemicals that involve intricate structural features, including chlorophenyl and piperidinyl groups, which may contribute to its unique chemical behaviors and applications in research. Although specific studies directly on this compound are limited, related research provides insights into similar compounds' synthesis, structure, and properties.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including condensation, decarboxylation, and iodination processes. For example, derivatives of piperidine with chlorophenyl groups have been synthesized through reactions involving chlorination and subsequent condensation with piperidine in different solvents, yielding significant overall yields (Shen Li, 2012).

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using techniques like X-ray crystallography, demonstrating intricate intermolecular interactions, such as hydrogen bonding, which influence the molecular packing in crystals. These studies highlight the structural complexity and the importance of precise molecular arrangements (L. Kuleshova & V. Khrustalev, 2000).

Chemical Reactions and Properties

Chemical reactions involving this class of compounds can include interactions with various reagents to produce a wide range of derivatives, showcasing their versatility. For instance, the synthesis of pyrazole and pyridine derivatives from chlorophenyl and piperidinyl precursors involves complex reactions that yield compounds with potential pharmacological activities (V.V.Bhuva et al., 2009).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystalline forms, are crucial for understanding the compound's behavior in different environments. These properties are often determined through experimental studies and contribute to the compound's applicability in research and development.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, are essential for determining the compound's potential uses. Studies on related compounds have shown a range of chemical behaviors, such as selective receptor binding and antagonist activities, which could inform future applications (Brijesh Kumar Srivastava et al., 2008).

Wissenschaftliche Forschungsanwendungen

Synthetic Developments and Applications

1. Synthesis of Antiplatelet and Antithrombotic Drugs

A notable example is the synthesis of (S)-clopidogrel, a thienopyridine-class antithrombotic and antiplatelet drug, which is related by structural analogy and pharmacological activity. Research has focused on devising facile synthetic approaches for (S)-clopidogrel due to its significant global demand, highlighting the importance of stereochemistry in pharmacological activity and the need for efficient synthesis methods in the pharmaceutical industry (Saeed et al., 2017).

2. Neuroactive Peptide Effects

Studies on angiotensin IV and its analogs have explored their pro-cognitive effects mediated by dopamine receptor interactions. This research underscores the potential clinical relevance of compounds that interact with dopamine receptors, suggesting avenues for the development of treatments for cognitive impairments and possibly for understanding the mechanisms of addiction and dependency (Braszko, 2010).

3. Leishmaniasis Treatment from Piper spp.

The potential of natural products for developing treatments against leishmaniasis has been examined, with specific focus on compounds from the Piper genus. This highlights the ongoing search for effective, safe, and inexpensive treatments derived from natural sources, which could offer new therapeutic options for neglected tropical diseases (Peixoto et al., 2021).

4. Pharmacophoric Groups in Antipsychotic Agents

The role of arylcycloalkylamines, exemplified in phenyl piperidines and piperazines, in the potency and selectivity of binding affinity at D2-like receptors for the treatment of psychosis and other neuropsychiatric disorders has been investigated. This emphasizes the importance of understanding pharmacophoric groups for the development of targeted therapies (Sikazwe et al., 2009).

Eigenschaften

IUPAC Name

2-[(S)-(4-chlorophenyl)-piperidin-4-yloxymethyl]pyridine;(2R,3R)-2,3-dihydroxybutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O.C4H6O6/c18-14-6-4-13(5-7-14)17(16-3-1-2-10-20-16)21-15-8-11-19-12-9-15;5-1(3(7)8)2(6)4(9)10/h1-7,10,15,17,19H,8-9,11-12H2;1-2,5-6H,(H,7,8)(H,9,10)/t17-;1-,2-/m01/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLVGFEZTZHIUGZ-YRSVLNEHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNCCC1O[C@@H](C2=CC=C(C=C2)Cl)C3=CC=CC=N3.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine (2R,3R)-2,3-dihydroxysuccinate

CAS RN

210095-58-2
Record name 2-[(S)-(4-Chlorophenyl)(4-piperidinyloxy)methyl]pyridine (2R,3R)-2,3-dihydroxybutanedioate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.